molecular formula C11H5BrFIN2O2 B8314975 2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine

2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine

Cat. No. B8314975
M. Wt: 422.98 g/mol
InChI Key: WMPGJVULNTWDSF-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

To a solution of 2-(5-bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine (1.0 g, 2.36 mmol) in MeOH (25 mL) was added Fe powder (0.66 mL, 11.82 mmol) at 0° C. The mixture was stirred at rt for 10 min followed by addition of aqueous solution of NH4Cl (0.63 g, 11.82 mmol). The mixture was then heated up to 80° C. for 2 h. After completion of reaction (by TLC), the mixture was poured onto 100 mL of ice cold water and extracted with EtOAc (3×100 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and solvent evaporated under reduced pressure. The crude residue was purified over 100-200 M silica-gel by using 6% EtOAc:hexane to obtain the desired product as a white solid (0.90 g, 97%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 mL
Type
catalyst
Reaction Step One
Name
Quantity
0.63 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:18])=[C:4]([N+:15]([O-])=O)[C:5]([I:14])=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:7]=1.[NH4+].[Cl-]>CO.[Fe]>[Br:1][C:2]1[C:3]([F:18])=[C:4]([C:5]([I:14])=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:7]=1)[NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=C(C(=C(C1)C1=NC=CC=C1)I)[N+](=O)[O-])F
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
0.66 mL
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated up to 80° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction (by TLC)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over 100-200 M silica-gel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=C(N)C(=C(C1)C1=NC=CC=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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